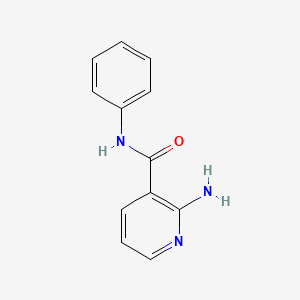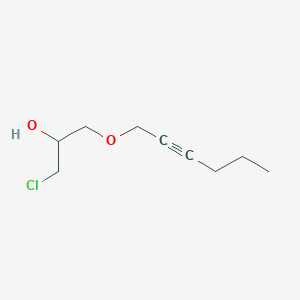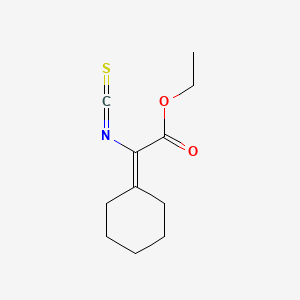
Ethyl cyclohexylidene(isothiocyanato)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyclohexylidene(isothiocyanato)acetate is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The compound features a unique structure that combines an ethyl ester with a cyclohexylidene and an isothiocyanato group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyclohexylidene(isothiocyanato)acetate typically involves the reaction of cyclohexylideneacetate with an isothiocyanate precursor. One common method is the reaction of cyclohexylideneacetate with phenyl chlorothionoformate in the presence of a base such as sodium hydroxide . This reaction proceeds through the formation of an intermediate, which then reacts with the isothiocyanate precursor to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs a one-pot process that involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2) followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is advantageous due to its simplicity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyclohexylidene(isothiocyanato)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl cyclohexylidene(isothiocyanato)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and thioureas.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl cyclohexylidene(isothiocyanato)acetate involves its reactivity as an electrophile. The isothiocyanate group can react with nucleophiles such as amines, thiols, and hydroxyl groups in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in various biochemical assays and drug development processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in organic reactions.
Phenyl isothiocyanate: Used for amino acid sequencing in the Edman degradation.
Allyl isothiocyanate: Known for its presence in mustard oils and its biological activity.
Uniqueness
Ethyl cyclohexylidene(isothiocyanato)acetate is unique due to its combined ester and isothiocyanate functionalities, which provide a versatile platform for various chemical transformations and applications in multiple fields.
Propiedades
Número CAS |
51110-22-6 |
|---|---|
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
ethyl 2-cyclohexylidene-2-isothiocyanatoacetate |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h2-7H2,1H3 |
Clave InChI |
DXLCLVIXNDYPEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1CCCCC1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


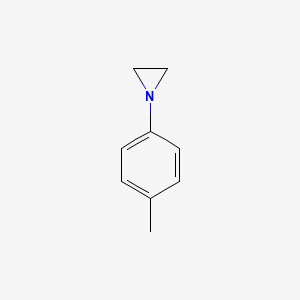
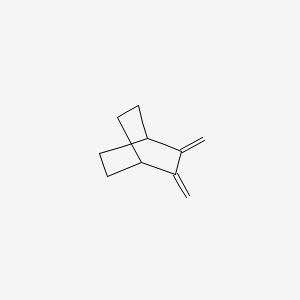

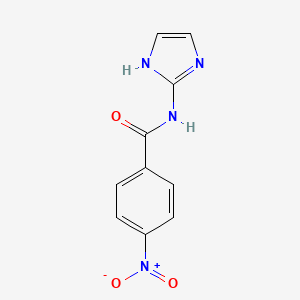

![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
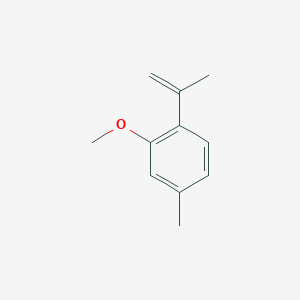


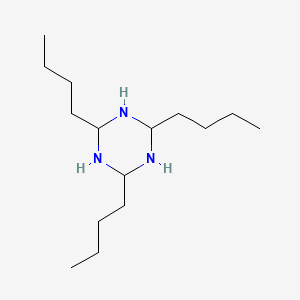
![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
